molecular formula C6H10N2O B13566171 3-Azabicyclo[3.1.0]hexane-3-carboxamide

3-Azabicyclo[3.1.0]hexane-3-carboxamide

Cat. No.: B13566171
M. Wt: 126.16 g/mol
InChI Key: BWGTVJAAQPUPAL-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.0]hexane-3-carboxamide is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.1.0]hexane-3-carboxamide can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve scalable processes such as the [3 + 2] cycloaddition process, which is popular for constructing the cyclopropane ring of 3-azabicyclo[3.1.0]hexanes .

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.1.0]hexane-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to various biological effects . The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azabicyclo[3.1.0]hexane-3-carboxamide is unique due to its bicyclic structure, which provides conformational rigidity and distinct chemical properties compared to other similar compounds .

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

3-azabicyclo[3.1.0]hexane-3-carboxamide

InChI

InChI=1S/C6H10N2O/c7-6(9)8-2-4-1-5(4)3-8/h4-5H,1-3H2,(H2,7,9)

InChI Key

BWGTVJAAQPUPAL-UHFFFAOYSA-N

Canonical SMILES

C1C2C1CN(C2)C(=O)N

Origin of Product

United States

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